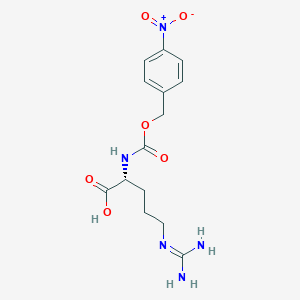
Trt-Dap(Fmoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trityl-Diaminopropionic acid (Fluorenylmethyloxycarbonyl)-OH, commonly referred to as Trt-Dap(Fmoc)-OH, is a compound used in peptide synthesis. It is a derivative of diaminopropionic acid, which is protected by trityl and fluorenylmethyloxycarbonyl groups. These protective groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trt-Dap(Fmoc)-OH typically involves the protection of the amino groups of diaminopropionic acid. The trityl group is introduced to protect the side chain amino group, while the fluorenylmethyloxycarbonyl group is used to protect the alpha amino group. The process involves several steps, including:
Protection of the side chain amino group: This is achieved by reacting diaminopropionic acid with trityl chloride in the presence of a base such as triethylamine.
Protection of the alpha amino group: The resulting compound is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate to protect the alpha amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Trt-Dap(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection reactions: The protective groups (trityl and Fmoc) can be removed under specific conditions to expose the amino groups for further reactions.
Coupling reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of the Fmoc group: This is typically achieved using a solution of piperidine in dimethylformamide (DMF).
Deprotection of the trityl group: This can be done using a mixture of trifluoroacetic acid (TFA) and scavengers like water or triisopropylsilane.
Coupling reactions: These are often carried out using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in solvents like DMF.
Major Products Formed
The major products formed from these reactions include deprotected diaminopropionic acid derivatives and peptides with specific sequences depending on the coupling partners used.
Scientific Research Applications
Trt-Dap(Fmoc)-OH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide synthesis: It is widely used in the synthesis of peptides, which are essential for studying protein structure and function.
Drug development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for drug discovery.
Bioconjugation: The compound can be used to create bioconjugates, which are molecules that combine biological and synthetic components for various applications, including diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of Trt-Dap(Fmoc)-OH primarily involves its role as a building block in peptide synthesis. The protective groups (trityl and Fmoc) prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide. The deprotection steps expose the amino groups, allowing for subsequent coupling reactions with other amino acids or peptides.
Comparison with Similar Compounds
Trt-Dap(Fmoc)-OH can be compared with other protected amino acid derivatives used in peptide synthesis, such as:
Boc-Dap(Fmoc)-OH: This compound uses a tert-butyloxycarbonyl (Boc) group instead of a trityl group for side chain protection.
Cbz-Dap(Fmoc)-OH: This derivative uses a benzyloxycarbonyl (Cbz) group for side chain protection.
Uniqueness
The use of the trityl group in this compound provides a unique advantage in terms of stability and ease of deprotection compared to Boc and Cbz groups. The trityl group is more stable under acidic conditions, making it suitable for use in various synthetic protocols.
Conclusion
This compound is a valuable compound in peptide synthesis, offering unique advantages in terms of stability and ease of deprotection. Its applications in scientific research, particularly in peptide synthesis and drug development, make it an essential tool for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDPKNWTNWZJPY-UMSFTDKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B613236.png)
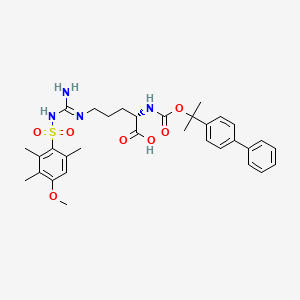


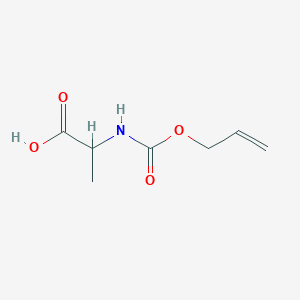
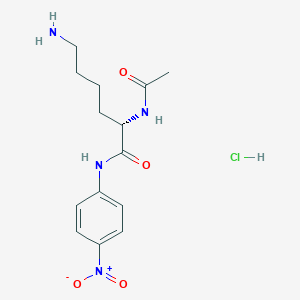
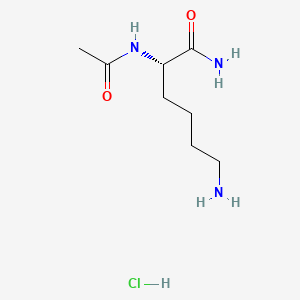


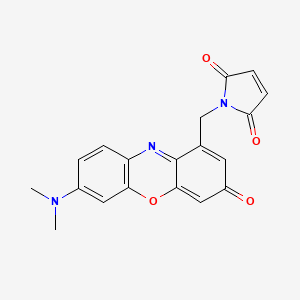

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)
